molecular formula C28H32N8O5 B403629 [4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

Cat. No.: B403629
M. Wt: 560.6g/mol
InChI Key: RKMGJRKPEAVNEU-VUTHCHCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate] is a complex organic compound that features a nitrobenzoic acid moiety linked to a triazine ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate] typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate] has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate] involves its interaction with specific molecular targets:

Properties

Molecular Formula

C28H32N8O5

Molecular Weight

560.6g/mol

IUPAC Name

[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C28H32N8O5/c1-40-24-18-20(8-13-23(24)41-25(37)21-9-11-22(12-10-21)36(38)39)19-29-33-26-30-27(34-14-4-2-5-15-34)32-28(31-26)35-16-6-3-7-17-35/h8-13,18-19H,2-7,14-17H2,1H3,(H,30,31,32,33)/b29-19+

InChI Key

RKMGJRKPEAVNEU-VUTHCHCSSA-N

SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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